molecular formula C9H10INO2 B8148823 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine

4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine

Cat. No.: B8148823
M. Wt: 291.09 g/mol
InChI Key: QBGPZSHDEZHVRO-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with an iodine atom at the 4-position, a methyl group at the 5-position, and an oxetane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of the Oxetane Ring: The oxetane ring can be attached through nucleophilic substitution reactions, where an oxetane-containing nucleophile reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the oxetane ring.

    Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of pyridine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, affecting its bioavailability and metabolic stability.

Comparison with Similar Compounds

    4-Iodo-2-(oxetan-3-yloxy)pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-(oxetan-3-yloxy)pyridine: Lacks the iodine atom at the 4-position.

    4-Iodo-5-methylpyridine: Lacks the oxetane ring.

Uniqueness: 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine is unique due to the presence of all three substituents (iodine, methyl, and oxetane) on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-iodo-5-methyl-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-6-3-11-9(2-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGPZSHDEZHVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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